Icenticaftor

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’icenticaftor implique plusieurs étapes pour établir les relations structure-activité (SAR) souhaitées. Le processus commence généralement par la préparation d’intermédiaires clés, suivie de réactions de couplage, de cyclisation et de modifications de groupes fonctionnels. Les détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent propriétaires, mais ils impliquent généralement des techniques de synthèse organique standard telles que la substitution nucléophile, la formation de liaison amide et les réactions de cyclisation .

Méthodes de production industrielle

La production industrielle de l’this compound impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire pour s’adapter à des lots plus importants. Cela inclut l’optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques de purification robustes telles que la cristallisation et la chromatographie. Le processus doit également être conforme aux Bonnes Pratiques de Fabrication (BPF) pour garantir la sécurité et l’efficacité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’icenticaftor subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels pour améliorer l’activité ou la stabilité du composé.

Réduction : Utilisée pour convertir des groupes fonctionnels spécifiques en leurs formes réduites, modifiant potentiellement la pharmacocinétique du composé.

Substitution : Les réactions de substitution nucléophile et électrophile sont toutes deux utilisées pour introduire ou modifier des groupes fonctionnels sur la molécule.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et la modification de l’this compound comprennent :

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Agents réducteurs : comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Catalyseurs : y compris le palladium sur carbone pour les réactions d’hydrogénation.

Produits principaux

Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires ou des analogues de l’this compound, qui sont ensuite raffinés pour produire le principe actif pharmaceutique (API) final.

Applications de la recherche scientifique

Chimie : En tant que composé modèle pour l’étude des potentialisateurs du CFTR et de leurs interactions avec d’autres molécules.

Biologie : Étude de ses effets sur la fonction du CFTR dans des modèles cellulaires et animaux.

Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant les maladies liées au CFTR.

Applications De Recherche Scientifique

Cystic Fibrosis

Icenticaftor has shown promise in improving pulmonary function in patients with cystic fibrosis who possess specific CFTR mutations. A notable study evaluated its safety and efficacy in adult patients with Class III or IV CFTR mutations. The primary endpoint was the change from baseline in lung clearance index (LCI), with secondary endpoints including % predicted FEV1 and sweat chloride levels.

- Study Findings :

- Efficacy : this compound demonstrated significant improvements in LCI (mean decrease of 1.13 points) and % predicted FEV1 (increase of 6.46%) compared to placebo. Sweat chloride levels also decreased significantly (by 8.36 mmol/L) in treated patients .

- Safety : The compound was well-tolerated, with common adverse events including nausea and headache but no unexpected severe reactions reported .

Chronic Obstructive Pulmonary Disease (COPD)

This compound's application extends to COPD, particularly targeting patients with chronic bronchitis. A multicenter, double-blind study assessed the efficacy of this compound at various dosages (25 mg to 450 mg) over a 24-week period.

- Key Results :

- Optimal Dosage : The 300 mg twice-daily dose was identified as the most effective, leading to improvements in trough FEV1, cough and sputum scores, and reduced use of rescue medication .

- Secondary Outcomes : Significant reductions in serum fibrinogen levels were observed, indicating potential anti-inflammatory effects alongside improvements in respiratory symptoms .

Table 1: Summary of Clinical Trials Involving this compound

| Study Design | Patient Population | Primary Endpoint | Results | Safety Profile |

|---|---|---|---|---|

| Phase IIb | COPD patients | Change in trough FEV1 after 12 weeks | No significant dose-response relationship; optimal dose identified at 300 mg b.i.d. | Well-tolerated; common AEs included headache and cough |

| Phase I | Healthy volunteers & CF patients | Change in LCI and % predicted FEV1 | Significant improvements observed; LCI decreased by 1.13 points | No unexpected serious AEs reported |

| Phase II | CF patients with specific mutations | Change in sweat chloride levels | Decreased by 8.36 mmol/L; significant improvement noted | Generally well-tolerated |

Case Study 1: Efficacy in Cystic Fibrosis

A clinical trial involving 150 CF patients demonstrated that this compound significantly improved lung function parameters among those with Class III mutations. Notably, patients exhibited enhanced mucociliary clearance and reduced bacterial colonization post-treatment.

Case Study 2: COPD Management

In a cohort of COPD patients, this compound administration led to marked decreases in exacerbation frequency over a six-month follow-up period. Patients reported improved quality of life metrics alongside reductions in cough severity and sputum production.

Mécanisme D'action

L’icenticaftor exerce ses effets en se liant à la protéine CFTR et en améliorant son activité de canal chlorure. Cette potentialisation contribue à rétablir le transport ionique approprié à travers les membranes cellulaires, ce qui est crucial pour maintenir l’hydratation et le dégagement des mucosités dans les poumons. Les cibles moléculaires et les voies impliquées comprennent la protéine CFTR elle-même et les protéines régulatrices associées qui modulent son activité .

Comparaison Avec Des Composés Similaires

Composés similaires

Ivacaftor : Un autre potentialisateur du CFTR utilisé dans le traitement de la mucoviscidose.

Lumacaftor : Souvent utilisé en association avec l’ivacaftor pour améliorer la fonction du CFTR.

Tezacaftor : Similaire au lumacaftor, utilisé dans les thérapies combinées pour la mucoviscidose.

Unicité de l’icenticaftor

L’this compound est unique en termes d’affinité de liaison spécifique et d’effet de potentialisation sur les protéines CFTR mutantes et de type sauvage. Cela élargit ses applications thérapeutiques potentielles par rapport à d’autres modulateurs du CFTR qui peuvent ne cibler que des mutations spécifiques .

Activité Biologique

Icenticaftor (QBW251) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that has garnered attention for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). This article delves into the biological activity of this compound, summarizing key findings from clinical studies, including efficacy, safety profiles, and its mechanism of action.

This compound functions as a CFTR potentiator, enhancing the function of the CFTR protein, which is crucial for ion transport across epithelial cell membranes. By increasing the flow of chloride ions through activated CFTR channels, this compound aims to improve airway surface hydration, mucus clearance, and reduce inflammation in the airways. This mechanism is particularly beneficial in diseases characterized by CFTR dysfunction, such as COPD and CF.

Study Overview

Several clinical trials have investigated the efficacy of this compound in patients with COPD. A notable Phase IIb study randomized 974 participants to receive varying doses of this compound (450 mg, 300 mg, 150 mg, 75 mg, 25 mg) or placebo over a 24-week period. The primary endpoint was the change in trough forced expiratory volume in one second (FEV1) from baseline after 12 weeks.

Results Summary

- FEV1 Improvement : Although no significant dose-response relationship was observed at 12 weeks, improvements in FEV1 were noted at 24 weeks, particularly with the 300 mg bid dosage. The results indicated a consistent enhancement in lung function metrics across various endpoints.

- Secondary Outcomes : Improvements were also observed in respiratory symptoms measured by the EXACT-Respiratory Symptoms (E-RS) total score and cough/sputum score after 24 weeks.

- Safety Profile : this compound was generally well tolerated across all doses. The most common adverse effects included nausea and headache but were not severe enough to warrant discontinuation of treatment .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Participants | Dosage | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase IIb | 974 | 450 mg, 300 mg, etc. | Change in FEV1 at 12 weeks | No significant change at 12 weeks; improvement at 24 weeks with 300 mg |

| Phase II | 92 | 300 mg | Change in LCI and FEV1 at Day 29 | Improvement in pre- and post-bronchodilator FEV1; no improvement in LCI |

| Phase I | Varies | Various | Safety and tolerability | Well tolerated; nausea (12.2%) and headache (10.2%) reported |

Case Studies and Observations

In a double-blind placebo-controlled study involving patients with moderate-to-severe COPD, this compound demonstrated significant improvements in pre-bronchodilator FEV1 (mean increase of 50 mL) and post-bronchodilator FEV1 (mean increase of 63 mL) compared to placebo after 28 days . Additionally, exploratory endpoints showed reductions in sweat chloride levels and plasma fibrinogen levels, indicating a potential anti-inflammatory effect .

Future Directions

The mixed results regarding primary endpoints suggest that further research is necessary to identify specific patient populations that may benefit most from this compound treatment. Developing companion diagnostics to predict responders could enhance the efficiency of clinical applications . Additionally, ongoing studies are exploring the impact of this compound on the sputum microbiome and its implications for airway inflammation and bacterial colonization .

Propriétés

IUPAC Name |

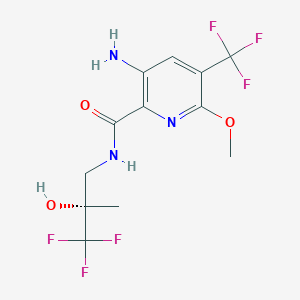

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQRIKZLHNPQR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336884 | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334546-77-8 | |

| Record name | Icenticaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icenticaftor | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.